

(2-Phenylthiazol-4-yl)methanol solubility and stability profile

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Compound of Interest

Compound Name: (2-Phenylthiazol-4-yl)methanol

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An In-Depth Technical Guide on the Core Solubility and Stability Profile of **(2-Phenylthiazol-4-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on **(2-Phenylthiazol-4-yl)methanol** and related chemical structures. Specific quantitative data for this compound is limited in publicly accessible literature. Therefore, some data presented, particularly for solubility and stability, are estimates based on analogous compounds and general principles of organic chemistry and pharmaceutical development. Experimental validation is crucial.

Introduction

(2-Phenylthiazol-4-yl)methanol is a heterocyclic organic compound featuring a phenyl-substituted thiazole ring with a hydroxymethyl group. This structure is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the thiazole nucleus and the potential for derivatization at the hydroxyl moiety. A thorough understanding of its solubility and stability is paramount for its application in drug discovery, formulation development, and process chemistry. This guide provides a comprehensive overview of its physicochemical properties, with a focus on its solubility and stability profile, alongside detailed experimental protocols for its evaluation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **(2-Phenylthiazol-4-yl)methanol** is provided below.

Property	Value	Reference
CAS Number	23780-13-4	[1] [2]
Molecular Formula	C ₁₀ H ₉ NOS	[1] [3]
Molecular Weight	191.25 g/mol	[1] [3]
Appearance	Cream crystalline powder	[3]
Melting Point	65 °C	[3] [4]
Boiling Point (Predicted)	372.2 ± 34.0 °C	[3]
pKa (Predicted)	13.14 ± 0.10	[3]

Solubility Profile

Precise quantitative solubility data for **(2-Phenylthiazol-4-yl)methanol** in various solvents is not readily available in the literature. The following table presents an estimated solubility profile based on the structural features of the molecule (presence of a polar hydroxyl group and a larger, less polar phenylthiazole system) and solubility data for analogous compounds. The "Like Dissolves Like" principle suggests it will have moderate solubility in polar organic solvents and limited solubility in water[\[5\]](#).

Table 3.1: Estimated Solubility of **(2-Phenylthiazol-4-yl)methanol**

Solvent	Polarity Index	Estimated Solubility (at 25°C)
Water	10.2	Poorly Soluble (< 1 mg/mL)
Methanol	5.1	Soluble (10-50 mg/mL)
Ethanol	4.3	Soluble (10-50 mg/mL)
Dimethyl Sulfoxide (DMSO)	7.2	Highly Soluble (> 100 mg/mL)
Acetone	5.1	Moderately Soluble (5-20 mg/mL)
Acetonitrile	5.8	Moderately Soluble (5-20 mg/mL)
Dichloromethane (DCM)	3.1	Soluble (10-50 mg/mL)
Ethyl Acetate	4.4	Sparingly Soluble (1-10 mg/mL)
Hexane	0.1	Insoluble (< 0.1 mg/mL)

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Materials:

- **(2-Phenylthiazol-4-yl)methanol**
- Selected solvents (e.g., water, methanol, ethanol, DMSO)
- Analytical balance
- Scintillation vials
- Orbital shaker with temperature control
- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- Prepare saturated solutions by adding an excess of **(2-Phenylthiazol-4-yl)methanol** to each solvent in separate vials.
- Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, allow the vials to stand to let undissolved solids settle.
- Centrifuge the samples to further separate the solid and liquid phases.
- Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
- Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
- The solubility is then calculated from the concentration and the dilution factor.

Stability Profile and Forced Degradation Studies

The stability of **(2-Phenylthiazol-4-yl)methanol** is a critical parameter for its storage and handling. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are typically conducted under conditions more severe than accelerated stability testing, as outlined in the International Council for Harmonisation (ICH) guidelines[6][7][8][9][10].

Table 4.1: Proposed Conditions for Forced Degradation Studies

Stress Condition	Proposed Experimental Parameters
Acidic Hydrolysis	0.1 M HCl at 60°C for 24 hours
Basic Hydrolysis	0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation	3% H ₂ O ₂ at room temperature for 24 hours
Thermal Degradation	Solid-state at 80°C for 48 hours
Photostability	Exposure to UV/Vis light (ICH Q1B guidelines)

Experimental Protocols for Forced Degradation Studies

Stock Solution Preparation: Prepare a stock solution of **(2-Phenylthiazol-4-yl)methanol** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

- Acidic Hydrolysis:

- Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
- Incubate the solution at 60°C.
- Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
- Neutralize the samples with an equivalent amount of 0.1 M NaOH.
- Dilute with the mobile phase for HPLC analysis.

- Basic Hydrolysis:

- Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
- Incubate the solution at 60°C.
- Withdraw samples at appropriate time points.
- Neutralize the samples with an equivalent amount of 0.1 M HCl.

- Dilute with the mobile phase for HPLC analysis.
- Oxidative Degradation:
 - Mix equal volumes of the stock solution and 6% H₂O₂.
 - Keep the solution at room temperature, protected from light.
 - Withdraw samples at appropriate time points.
 - Dilute with the mobile phase for HPLC analysis.
- Thermal Degradation:
 - Place a known amount of the solid compound in a controlled temperature oven at 80°C.
 - After the specified time, dissolve the sample in a suitable solvent.
 - Dilute with the mobile phase for HPLC analysis.
- Photostability:
 - Expose a solution of the compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
 - A control sample should be protected from light.
 - Analyze the samples by HPLC.

Analytical Method for Stability Studies

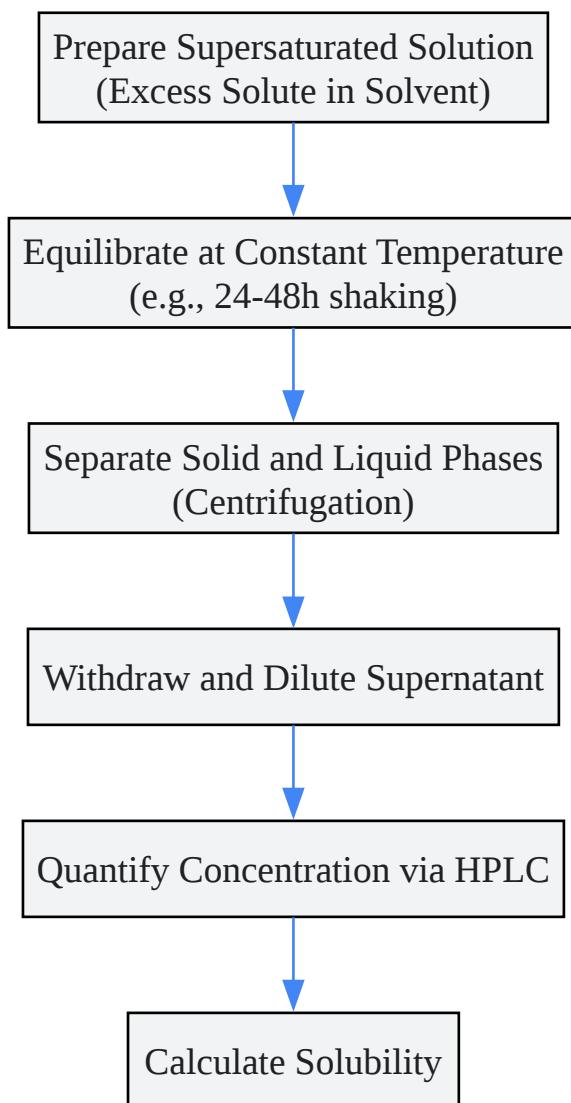
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectral analysis).
- Injection Volume: 10 μ L.

Visualizations

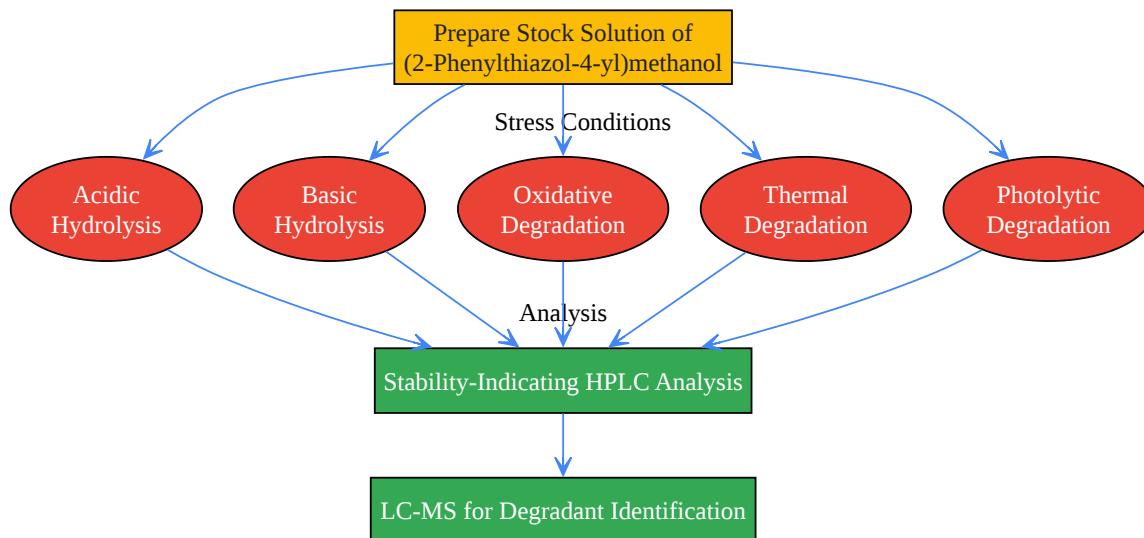
Logical Workflow for Solubility Determination



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Caption: Workflow for experimental solubility determination.

Forced Degradation Study Workflow



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Caption: Experimental workflow for forced degradation studies.

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